molecular formula C8H14BN3O2 B8248097 (2-(Butylamino)pyrimidin-5-yl)boronic acid

(2-(Butylamino)pyrimidin-5-yl)boronic acid

Cat. No.: B8248097
M. Wt: 195.03 g/mol
InChI Key: SZDGXGNAZNKCJH-UHFFFAOYSA-N
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Description

(2-(Butylamino)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a butylamino group at the 2-position and a boronic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Butylamino)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrimidine ring followed by the introduction of the butylamino and boronic acid groups. One common method involves the reaction of a suitable pyrimidine precursor with butylamine under appropriate conditions to introduce the butylamino group. The boronic acid group can then be introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-(Butylamino)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The pyrimidine ring can undergo reduction reactions under suitable conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions involving the butylamino group can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

(2-(Butylamino)pyrimidin-5-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(Butylamino)pyrimidin-5-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The butylamino group can enhance the compound’s ability to interact with biological membranes and other targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-(Butylamino)pyrimidin-5-yl)boronic acid include other pyrimidine derivatives with boronic acid groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamino group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(butylamino)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BN3O2/c1-2-3-4-10-8-11-5-7(6-12-8)9(13)14/h5-6,13-14H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDGXGNAZNKCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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